molecular formula C20H28O3S B1204322 Ethyl dibunate CAS No. 5560-69-0

Ethyl dibunate

Cat. No. B1204322
CAS RN: 5560-69-0
M. Wt: 348.5 g/mol
InChI Key: ZAMACTJOCIFTPJ-UHFFFAOYSA-N
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Description

Ethyl dibunate is a naphthalenesulfonic acid.

Scientific Research Applications

Antitussive Effect

  • Ethyl dibunate has been explored for its antitussive (cough-suppressing) properties. However, a study found that it does not demonstrate significant antitussive properties in patients with chronic cough due to chronic bronchitis and obstructive emphysema (Sevelius & Colmore, 1967).

Metabolism and Excretion

  • The metabolism of ethyl dibunate was studied in rats and dogs, revealing its slow absorption from the gastrointestinal tract and primary excretion through the hepatobiliary system. This study suggested an enterohepatic cycle for the rat, with the drug mainly excreted in feces (Megel et al., 1966).

Chemical Education

  • Ethyl dibunate, among other compounds, is used as a case study in chemistry education to foster exploratory and practical learning. It serves as an example to encourage students to raise questions and engage in deeper discussions in chemistry classes (Li-rong, 2010).

Industrial Applications

  • In industrial chemistry, research on compounds structurally related to ethyl dibunate, such as ethyl tert-butyl ether (ETBE), is significant. Studies focus on the development and validation of dynamic models for the production of ETBE, which is used in gasoline to reduce tailpipe emissions (Domingues et al., 2012).

Environmental Impact

  • Research on ethylation methods and their analytical applications in environmental science, for example, in the determination of butylin compounds in sediment, indirectly relates to the broader category of ethyl esters, including ethyl dibunate (Cai et al., 1993).

properties

CAS RN

5560-69-0

Product Name

Ethyl dibunate

Molecular Formula

C20H28O3S

Molecular Weight

348.5 g/mol

IUPAC Name

ethyl 3,6-ditert-butylnaphthalene-1-sulfonate

InChI

InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3

InChI Key

ZAMACTJOCIFTPJ-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C

Other CAS RN

5560-69-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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